Cas no 282525-12-6 (Fmoc-3-amino-3-(2-thienyl)-propionic acid)
Fmoc-3-amino-3-(2-thienyl)-propionic acid Chemical and Physical Properties
Names and Identifiers
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- FMOC-DL-3-(THIOPHENE-2-YL)-3-AMINO-PROPIONIC ACID
- FMOC-3-AMINO-3-(2-THIENYL)PROPIONIC ACID
- RARECHEM AK HF S196
- 2-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- Fmoc-3-amino-3-(2-thienyl)-propionic acid
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- MDL: MFCD01863207
Fmoc-3-amino-3-(2-thienyl)-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F024635-250mg |
Fmoc-3-amino-3-(2-thienyl)-propionic acid |
282525-12-6 | 250mg |
$ 610.00 | 2022-06-05 | ||
| TRC | F024635-500mg |
Fmoc-3-amino-3-(2-thienyl)-propionic acid |
282525-12-6 | 500mg |
$ 1010.00 | 2022-06-05 | ||
| A2B Chem LLC | AX59102-50mg |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 50mg |
$332.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-100mg |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 100mg |
$478.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-250mg |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 250mg |
$668.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-500mg |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 500mg |
$1032.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-1g |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 1g |
$1313.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-2.5g |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 2.5g |
$2540.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-5g |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 5g |
$3741.00 | 2024-04-20 | |
| A2B Chem LLC | AX59102-10g |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid |
282525-12-6 | 95% | 10g |
$5531.00 | 2024-04-20 |
Fmoc-3-amino-3-(2-thienyl)-propionic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Fmoc-3-amino-3-(2-thienyl)-propionic acid
Recent Advances in the Application of Fmoc-3-amino-3-(2-thienyl)-propionic acid (CAS: 282525-12-6) in Chemical Biology and Drug Discovery
The compound Fmoc-3-amino-3-(2-thienyl)-propionic acid (CAS: 282525-12-6) has garnered significant attention in recent years due to its versatile applications in peptide synthesis, chemical biology, and drug discovery. This research briefing aims to provide an updated overview of the latest studies and advancements involving this key building block, highlighting its role in the development of novel therapeutics and biomaterials.
Recent studies have demonstrated the utility of Fmoc-3-amino-3-(2-thienyl)-propionic acid as a critical component in solid-phase peptide synthesis (SPPS). Its Fmoc-protected amino group ensures compatibility with standard SPPS protocols, while the thienyl side chain introduces unique electronic and steric properties that can influence peptide folding and stability. A 2023 study published in the Journal of Peptide Science showcased its incorporation into antimicrobial peptides, resulting in enhanced stability against proteolytic degradation without compromising biological activity.
In the realm of drug discovery, researchers have exploited the structural features of Fmoc-3-amino-3-(2-thienyl)-propionic acid to design peptidomimetics targeting protein-protein interactions. A recent Nature Communications paper (2024) described its use in developing inhibitors for the PD-1/PD-L1 immune checkpoint, demonstrating improved binding affinity compared to traditional linear peptides. The thienyl moiety was found to participate in crucial π-π stacking interactions with aromatic residues in the PD-L1 binding pocket.
The compound has also found applications in materials science, particularly in the design of self-assembling Fmoc-peptide hydrogels. A 2024 Advanced Materials report highlighted how the introduction of the thienyl group in Fmoc-3-amino-3-(2-thienyl)-propionic acid led to enhanced mechanical properties and conductivity in peptide-based biomaterials, opening new possibilities for bioelectronic applications.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of incorporating Fmoc-3-amino-3-(2-thienyl)-propionic acid into complex architectures. A 2023 Organic Letters publication detailed a novel microwave-assisted coupling protocol that reduces racemization risks while maintaining high yields, particularly valuable for large-scale production.
Looking forward, the unique properties of Fmoc-3-amino-3-(2-thienyl)-propionic acid continue to inspire innovative applications across multiple disciplines. Ongoing clinical trials featuring compounds derived from this building block suggest its growing importance in pharmaceutical development. Future research directions may explore its potential in targeted drug delivery systems and as a component of multifunctional biomaterials with tailored properties.
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